2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole
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Overview
Description
2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chlorophenyl and dichloro-ethylsulfonylphenyl groups attached to the thiazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of Substituents: The chlorophenyl and dichloro-ethylsulfonylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorinated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring and substituents may be susceptible to oxidation under strong oxidizing conditions.
Reduction: Reduction reactions may target the chlorophenyl or dichloro-ethylsulfonylphenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to dechlorinated derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Disruption of Cellular Processes: Interference with cellular functions such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(4-chlorophenyl)-1,3-thiazole: Lacks the dichloro-ethylsulfonylphenyl group.
2-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-1,3-thiazole: Lacks the ethylsulfonyl group.
Uniqueness
The presence of both chlorophenyl and dichloro-ethylsulfonylphenyl groups in 2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole may confer unique chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(2,3-dichloro-4-ethylsulfonylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3NO2S2/c1-2-25(22,23)14-8-7-12(15(19)16(14)20)13-9-24-17(21-13)10-3-5-11(18)6-4-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPLQYHKEPYJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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